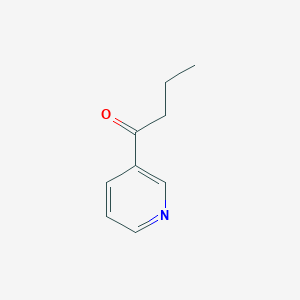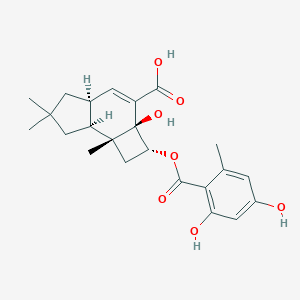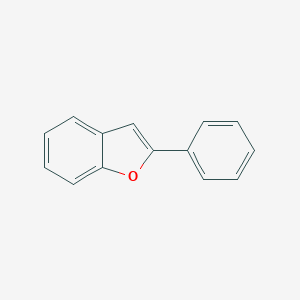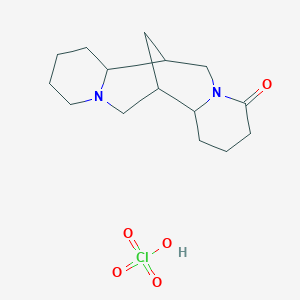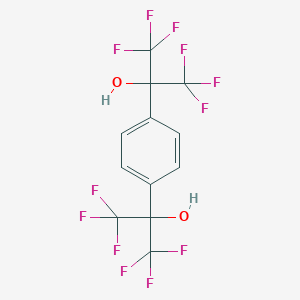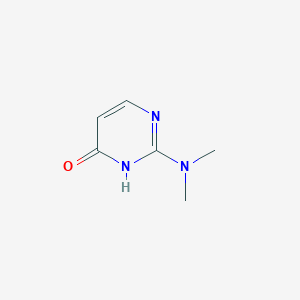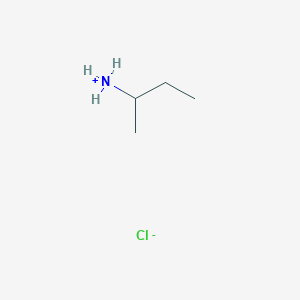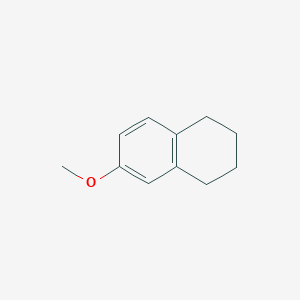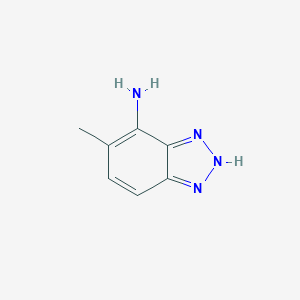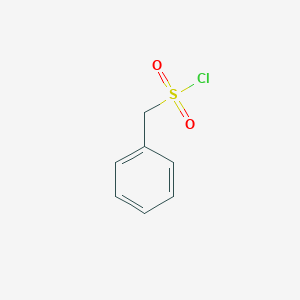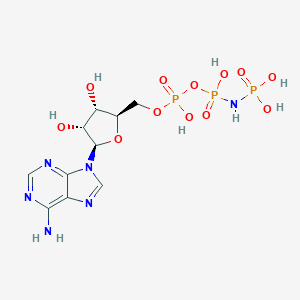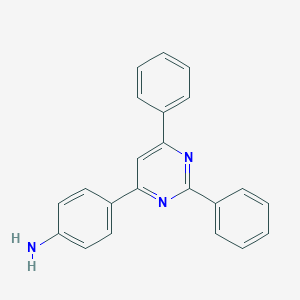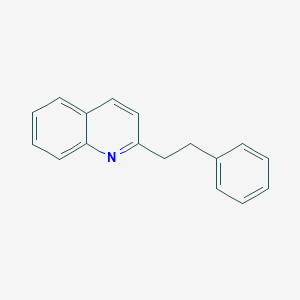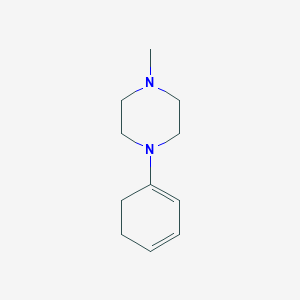
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine involves binding to the orthosteric site of GPCRs. This binding results in the activation or inhibition of downstream signaling pathways, depending on the specific GPCR targeted. The unique structure of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine allows it to interact with GPCRs in a specific manner, making it a valuable tool for studying GPCR-mediated signaling pathways.
Effets Biochimiques Et Physiologiques
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine has been shown to have various biochemical and physiological effects. For example, it has been found to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. It has also been shown to affect the activity of adrenergic receptors, which are involved in the regulation of cardiovascular function. These effects make 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine a valuable tool for studying the role of these receptors in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine is its specificity for GPCRs. This specificity allows researchers to study specific GPCR-mediated signaling pathways without affecting other signaling pathways. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for the use of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine in scientific research. One direction is the development of new GPCR ligands based on the structure of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine. These ligands could have improved specificity and affinity for specific GPCRs, making them even more valuable tools for studying GPCR-mediated signaling pathways. Another direction is the use of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine in the development of new drugs for the treatment of diseases such as cancer and diabetes, which are known to involve GPCR-mediated signaling pathways. Overall, the unique properties of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine make it a valuable tool for scientific research, with many potential applications in the future.
Méthodes De Synthèse
The synthesis of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine involves the reaction of cyclohexadiene and N-methylpiperazine in the presence of a catalyst. This reaction results in the formation of 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine as a yellow liquid. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine has been used in various scientific research applications. One of the most significant applications is in the study of G protein-coupled receptors (GPCRs). GPCRs are membrane proteins that play a crucial role in various physiological processes such as vision, taste, and smell, and are also involved in the pathophysiology of various diseases such as cancer and diabetes. 1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine acts as a GPCR ligand, making it a valuable tool for studying GPCR-mediated signaling pathways.
Propriétés
Numéro CAS |
135712-28-6 |
|---|---|
Nom du produit |
1-Cyclohexa-1,3-dien-1-YL-4-methylpiperazine |
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-cyclohexa-1,3-dien-1-yl-4-methylpiperazine |
InChI |
InChI=1S/C11H18N2/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h2-3,5H,4,6-10H2,1H3 |
Clé InChI |
MKMONQULOSAGPE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CCC2 |
SMILES canonique |
CN1CCN(CC1)C2=CC=CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



